molecular formula C7H14OS B13183265 (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol

(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol

Cat. No.: B13183265
M. Wt: 146.25 g/mol
InChI Key: DTRBHFLOKBXNOV-UHFFFAOYSA-N
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Description

(1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a propylsulfanyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,3s) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Propylsulfanyl Group: This step may involve nucleophilic substitution reactions where a propylsulfanyl group is introduced to the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the sulfanyl group.

    Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified sulfanyl derivatives.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Stereochemistry: The compound’s stereochemistry makes it useful for studying stereochemical effects in reactions.

Biology and Medicine

    Pharmacological Research: Potential use in the development of new drugs due to its unique structure.

    Biochemical Studies: Used to study the interactions of sulfanyl and hydroxyl groups in biological systems.

Industry

    Material Science:

    Chemical Manufacturing: Used as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,3s)-3-(propylsulfanyl)cyclobutan-1-ol would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The sulfanyl and hydroxyl groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-3-(methylsulfanyl)cyclobutan-1-ol: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.

    (1S,3s)-3-(ethylsulfanyl)cyclobutan-1-ol: Similar structure with an ethylsulfanyl group.

Uniqueness

    Larger Alkyl Group: The propylsulfanyl group provides different steric and electronic properties compared to methyl or ethyl analogs.

    Potential for Unique Interactions: The larger alkyl group might result in unique interactions in chemical and biological systems.

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

3-propylsulfanylcyclobutan-1-ol

InChI

InChI=1S/C7H14OS/c1-2-3-9-7-4-6(8)5-7/h6-8H,2-5H2,1H3

InChI Key

DTRBHFLOKBXNOV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1CC(C1)O

Origin of Product

United States

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